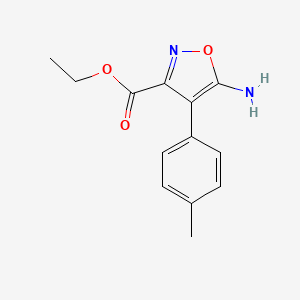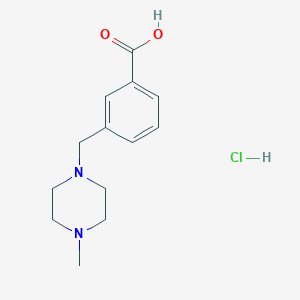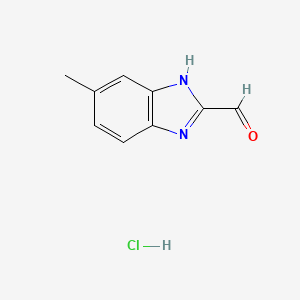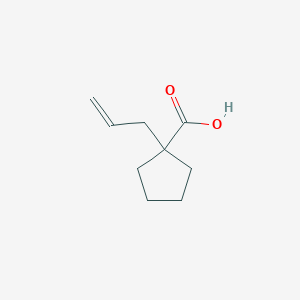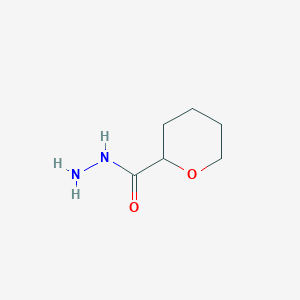
Oxane-2-carbohydrazide
Vue d'ensemble
Description
Oxane-2-carbohydrazide is a chemical compound with the molecular formula C6H12N2O2. It is a derivative of hydrazine and is known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white solid appearance and solubility in water.
Applications De Recherche Scientifique
Applications antibactériennes
L'Oxane-2-carbohydrazide et ses dérivés ont été synthétisés et testés pour leurs propriétés antibactériennes. Ces composés sont précieux dans le développement de nouveaux agents antibactériens, qui peuvent être utilisés pour lutter contre les souches résistantes de bactéries .
Activité anticancéreuse
La recherche a indiqué que les analogues de la carbohydrazide, y compris l'this compound, sont prometteurs dans les applications anticancéreuses. Ils ont été testés contre diverses lignées de cellules cancéreuses, montrant un potentiel en tant qu'agents thérapeutiques en oncologie .
Utilisations antifongiques
L'activité antifongique des dérivés de l'this compound en fait des candidats pour le traitement des infections fongiques. Leur capacité à inhiber la croissance des champignons peut conduire à de nouveaux traitements pour les maladies causées par des agents pathogènes fongiques .
Propriétés anti-inflammatoires
Les composés carbohydrazide ont été évalués pour leurs effets anti-inflammatoires. L'this compound pourrait être utilisé dans le traitement des affections inflammatoires, offrant une alternative aux médicaments anti-inflammatoires traditionnels .
Potentiel antiviral
Des dérivés de l'this compound ont été synthétisés dans le but de découvrir de nouveaux agents antiviraux. Ces composés ont été testés contre les virus ADN et ARN, montrant une activité modérée et un potentiel de développement ultérieur .
Chimioprévention
Certains dérivés de la carbohydrazide ont présenté une activité chimiopréventive chez les modèles animaux. Cela suggère que l'this compound pourrait jouer un rôle dans la prévention du développement de certains types de cancer .
Effets antioxydants
Les dérivés de la carbohydrazide, y compris l'this compound, se sont avérés posséder de puissantes propriétés antioxydantes. Cela les rend utiles dans la recherche axée sur le stress oxydatif et les maladies associées .
Applications antitumorales
L'activité antitumorale de l'this compound a été mise en évidence dans des études, montrant son potentiel dans le traitement et la gestion des tumeurs. Son efficacité à inhiber la croissance tumorale pourrait conduire à de nouvelles stratégies thérapeutiques .
Mécanisme D'action
Target of Action
It’s worth noting that carbohydrazide derivatives, which oxane-2-carbohydrazide is a part of, have been found to exhibit various biological activities . These activities suggest that these compounds may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
Carbohydrazide derivatives are known to interact with their targets in a variety of ways . For instance, they can bind to the active sites of enzymes, inhibiting their function, or they can interact with receptors, modulating their activity. The specific interactions and resulting changes would depend on the particular target and the structure of the this compound molecule.
Biochemical Pathways
Given the broad range of biological activities exhibited by carbohydrazide derivatives , it’s plausible that this compound could influence multiple pathways. These could include pathways related to cell growth and proliferation, inflammation, oxidative stress, and more. The downstream effects would depend on the specific pathways involved and could range from changes in gene expression to alterations in cellular metabolism.
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
Based on the known activities of carbohydrazide derivatives , it’s plausible that this compound could have various effects at the molecular and cellular levels. These could include changes in enzyme activity, alterations in signal transduction pathways, modulation of gene expression, and more.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Analyse Biochimique
Biochemical Properties
Oxane-2-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with hydrazine and carbon dioxide, leading to the formation of hydrazine and carbohydrazide derivatives . These interactions are crucial for its function as an oxygen scavenger in boiler systems, where it helps in reducing oxygen-related corrosion . Additionally, this compound has shown potential antiviral and anticancer activities, making it a valuable compound in medicinal chemistry .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to exhibit cytotoxic activity on A549 human lung cancer cells, indicating its potential as an anticancer agent
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an oxygen scavenger by reacting with oxygen and forming protective oxide films on metal surfaces . This reaction helps in preventing corrosion in boiler systems. Additionally, this compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells, although the exact molecular pathways involved are still being studied .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable at room temperature but decomposes at elevated temperatures, releasing hydrazine and carbon dioxide . Long-term studies have shown that this compound can maintain its oxygen scavenging properties over extended periods, making it suitable for use in boiler systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits minimal toxicity and significant therapeutic effects, such as anticancer activity . At higher dosages, this compound can cause adverse effects, including toxicity and potential damage to vital organs. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound’s metabolism involves its conversion to hydrazine and carbon dioxide, which are further metabolized in the body . The exact metabolic pathways and the enzymes involved in these processes are still being studied, but preliminary findings suggest that this compound plays a role in regulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins. The compound is transported across cell membranes through active transport mechanisms, utilizing ATP hydrolysis or ion/concentration gradients . Once inside the cells, this compound is distributed to various cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . It has been observed to localize in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules to exert its effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxane-2-carbohydrazide can be synthesized through several methods. One common method involves the reaction of dimethyl carbonate with hydrazine hydrate. The reaction typically occurs under controlled conditions, with the slow evaporation method being used to culture its single crystal .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting dialkyl carbonate (such as dimethyl carbonate) with hydrazine. This method is preferred due to its efficiency and the high purity of the resulting product . The reaction involves two steps: first, the formation of methylhydrazinocarboxylate and methanol, followed by the addition of hydrazine to produce this compound through crystallization, filtration, and drying .
Analyse Des Réactions Chimiques
Types of Reactions: Oxane-2-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
**Common Reagents
Propriétés
IUPAC Name |
oxane-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-8-6(9)5-3-1-2-4-10-5/h5H,1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFYOJKEXXUGPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59293-14-0 | |
| Record name | oxane-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


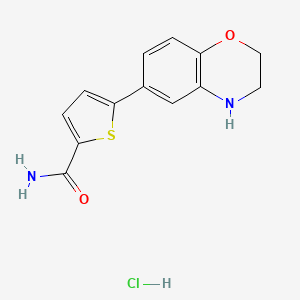
![4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride](/img/structure/B1419452.png)
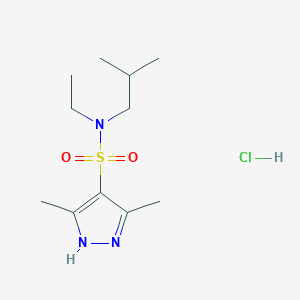


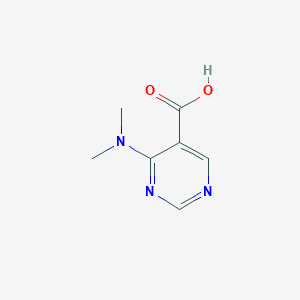
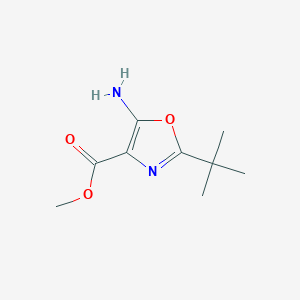
![Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1419465.png)
